molecular formula C24H24ClNO3S B2924633 4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine CAS No. 606944-74-5

4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine

Cat. No.: B2924633
CAS No.: 606944-74-5
M. Wt: 441.97
InChI Key: NRROCMGXRWJEIZ-UHFFFAOYSA-N
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Description

4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 4-benzylpiperidine core, a scaffold recognized for its relevance in central nervous system (CNS) targeting agents. Piperidine derivatives are frequently explored as potent antagonists or modulators for various protein targets, such as the dopamine receptor 4 (D4R) . The 4-benzylpiperidine structure, in particular, is a known pharmacophore, and molecules containing this group have been investigated as dopamine-selective releasers and monoamine oxidase inhibitors (MAOIs) . The integration of a benzenesulfonyl group further diversifies its potential applications, as sulfonamide-containing compounds are prevalent in pharmaceuticals and often contribute to enhanced binding affinity and metabolic stability. This specific molecular architecture, combining the piperidine core with aryl ether and sulfonamide functionalities, suggests potential for researchers studying neurodegenerative diseases, such as Parkinson's disease, or for those investigating novel inhibitors for bacterial targets like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, a pathway targeted by other piperidine-based inhibitors . Researchers may value this compound as a building block or intermediate for synthesizing more complex molecules or as a reference standard in bioactivity screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-benzyl-1-[4-(2-chlorophenoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO3S/c25-23-8-4-5-9-24(23)29-21-10-12-22(13-11-21)30(27,28)26-16-14-20(15-17-26)18-19-6-2-1-3-7-19/h1-13,20H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRROCMGXRWJEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the chlorophenoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Potential Applications Based on Structural Similarities

  • ** pharmacological activity** The phenoxy group is a privileged moiety in drug design, contributing to various biological activities. Terminal phenoxy groups have been found in potential agents developed between 2013 and 2022 .
    • σ1R Ligands: Phenoxy groups can be crucial for hydrophobic interaction and high affinity for σ1R . For example, a compound bearing a 4-chlorophenoxy group was found to be about 10-fold more active for the σ1R receptor (Ki = 0.34 nM) compared to Pentazocine (Ki = 3.93 nM) .
    • Anticancer Activity: Substituted phenoxy groups can be key structural elements for selective inhibition of cancer cells . A compound with a tert-butylphenoxy moiety exhibited significant antiproliferative activity against OVCAR-4 ovarian cancer and MDA-MB-468 breast cancer cell lines .
    • Bruton Tyrosine Kinase (BTK) Inhibition: Unsubstituted phenoxy moieties can provide the highest activity in inhibiting both wild type BTK and Cys481S BTK . Molecular docking studies suggest that the phenoxy moiety is responsible for hydrophobic interaction .
  • Monoamine receptor treatment Azacyclic compounds, which include piperidine derivatives, can be used to treat conditions where modification of serotonergic receptor activity provides a beneficial effect . These conditions include neuropsychiatric diseases such as schizophrenia, depression, anxiety, sleep disorders, and affective disorders . They may also be beneficial in treating drug-induced psychoses and psychoses secondary to neurodegenerative disorders like Alzheimer's or Huntington's Disease, as well as hypertension, migraine, vasospasm, ischemia, and thrombotic conditions .
  • Inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase Piperidine derivatives have been explored for their potential as inhibitors of MenA, an enzyme involved in bacterial menaquinone biosynthesis .

Data Table: Examples of Phenoxy Groups in Active Compounds

Phenoxy Group SubstitutionActivity
4-Chlorophenoxy10-fold more active for the σ1R receptor (Ki = 0.34 nM) compared to Pentazocine (Ki = 3.93 nM)
Tert-butylphenoxySignificant antiproliferative activity against OVCAR-4 ovarian cancer and MDA-MB-468 breast cancer cell lines
Unsubstituted phenoxyHighest activity in inhibiting both wild type BTK and Cys481S BTK
2,4-difluorophenoxyHighest activity against both MCF7 and MDA-MB 468 breast cancer cell lines, A549 lung cancer, EAC Ehrlich–Lettre ascites carcinoma, and the DLA Dalton’s lymphoma ascites cell line .
4-tert-butylphenoxyExhibited the most inhibitory activity of DAPK1 and CSF1R in an in vitro kinase assay with an IC50= 1.25 µM and 0.15 µM, respectively .
4-methoxyphenoxyExhibited the most inhibitory activity of DAPK1 and CSF1R in vitro .
2-methoxyphenoxyMost active against Electrophorus electricus (EeAChE) with an IC50= 1.93 µM and BuChE from horse serum (EqBuChE) with an IC... In rats, the anxiolytic activity was confirmed .
4-fluorophenoxyPossessed the highest activity against HT-29 colon cancer and the MCF-7 breast cancer cell line .
2-methoxyphenoxylDetermined the anti-cancer activity in the cell proliferation assays .

Limitations

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Sulfonyl Moieties

Key structural analogues include:

a) 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6)
  • Substituents : The benzenesulfonyl group is modified with a phenylpyrazole moiety.
  • Bioactivity : Demonstrated reduced anti-proliferative activity (IC50 >2.5 µM in HepG-2 cells) compared to phenylhydrazone derivatives, highlighting the importance of substituent choice on efficacy .
b) 4-(2-Methoxy-benzenesulfonyl)-piperazine Hydrochloride (BP 14267)
  • Core Structure : Piperazine instead of piperidine.
c) Carboxyterfenadine
  • Substituents : Diphenylmethyl group attached to piperidine.
  • Physicochemical Properties : LogP = 3.9, indicating high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Comparison Table: Structural and Functional Attributes

Compound Name Core Heterocycle Benzenesulfonyl Substituent Key Properties/Bioactivity LogP
Target Compound Piperidine 2-Chlorophenoxy N/A (hypothetical enhanced binding) N/A
Compound 6 Piperidine 1-Phenyl-1H-pyrazol-3-yl IC50 >2.5 µM (HepG-2 cells) N/A
BP 14267 Piperazine 2-Methoxy Increased polarity N/A
Carboxyterfenadine Piperidine Diphenylmethyl LogP = 3.9 3.9

Substituent Effects on Bioactivity and Solubility

  • 2-Chlorophenoxy Group: The chlorine atom may enhance electrophilic interactions with biological targets, while the phenoxy group contributes to steric bulk. This contrasts with the phenylpyrazole in Compound 6, which showed reduced activity, suggesting that electron-withdrawing groups (e.g., Cl) might be more favorable .
  • Piperidine vs.

Physicochemical and Spectroscopic Insights

  • High-Pressure Studies on Analogues : Raman spectroscopy of 4-(benzenesulfonyl)-morpholine under pressure (up to 3.5 GPa) revealed phase transitions and conformational changes due to weak van der Waals interactions . While direct data for the target compound is lacking, similar studies could predict its stability under stress.
  • LogP Trends : Carboxyterfenadine’s logP (3.9) suggests moderate lipophilicity, balancing solubility and permeability. The target compound’s logP is expected to be similar, given its aromatic substituents .

Biological Activity

4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine core substituted with a benzyl group and a sulfonyl group linked to a chlorophenoxy moiety. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The following sections detail specific findings related to the compound's activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the following structural components:

  • Piperidine Ring : The piperidine moiety is essential for binding to biological targets.
  • Benzyl Group : Modifications on the benzyl group can enhance or reduce activity.
  • Chlorophenoxy Moiety : The presence of the chlorophenoxy group has been linked to increased potency against specific targets.

1. Inhibition Studies

A study focusing on similar phenoxy-substituted compounds demonstrated significant inhibition of tumor growth in various cancer cell lines. For instance, compounds with a phenoxy group showed IC50 values ranging from 0.4 µM to 14 µM against different cancer types, indicating potent anti-cancer properties .

2. Immunosuppressive Activity

Research on related piperidine derivatives revealed that certain analogs exhibited immunosuppressive activity with IC50 values as low as 2.1 µM. These findings suggest that modifications to the piperidine structure can lead to enhanced immunomodulatory effects .

3. Mechanistic Insights

Docking studies have indicated that the compound may inhibit key signaling pathways involved in cancer progression. For example, inhibition of VEGFR-2 phosphorylation was noted, which is crucial for tumor angiogenesis .

Data Tables

CompoundActivity TypeIC50 (µM)Reference
Compound AAnti-cancer0.44
Compound BImmunosuppressive2.1
Compound CVEGFR-2 Inhibition0.4

Q & A

Q. What synthetic routes are recommended for 4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis Steps :
    • Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperidine nitrogen using 4-(2-chlorophenoxy)benzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) is a common approach .
    • Purification often involves flash column chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the target compound, with yields ranging from 50% to 84% depending on substituents .
  • Optimization Strategies :
    • Solvent selection (e.g., CHCl₃/MeOH for polar intermediates) and temperature control are critical for minimizing side reactions .
    • Monitoring reaction progress via TLC or HPLC (retention time ~13 min at 254 nm) ensures intermediate stability .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should key data be interpreted?

Methodological Answer:

  • 1H/13C-NMR :
    • Key peaks include aromatic protons (δ 6.8–7.8 ppm for chlorophenoxy and benzyl groups) and piperidine CH₂ signals (δ 1.5–3.5 ppm). Splitting patterns confirm substitution positions .
  • HPLC-MS :
    • High-resolution MS (e.g., ESI-HRMS) validates molecular weight (e.g., [M+H]+ observed at 421.2851 vs. calculated 421.2850) .
    • Purity ≥95% is achievable with optimized gradients .
  • Elemental Analysis :
    • Discrepancies between calculated and observed C/H/N percentages (e.g., C: 61.99% vs. 61.92%) may indicate residual solvents or hydration .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Hazard Mitigation :
    • Wear PPE (gloves, goggles) to prevent skin/eye irritation, as piperidine derivatives are often corrosive .
    • Use fume hoods to avoid inhalation; the compound’s acute oral toxicity (LD₅₀ data pending) warrants strict containment .
  • Storage :
    • Store in airtight containers at 2–8°C, away from light, to prevent decomposition .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental elemental analysis data be resolved?

Methodological Answer:

  • Root Cause Analysis :
    • Deviations in carbon content (e.g., 61.99% calc. vs. 61.92% found) may arise from incomplete combustion during analysis or hygroscopic samples .
    • Use Karl Fischer titration to quantify water content and adjust calculations .
  • Validation :
    • Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .

Q. What methodologies are effective for analyzing stability under high-pressure or extreme conditions?

Methodological Answer:

  • High-Pressure Raman/IR Spectroscopy :
    • Monitor vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) to detect conformational changes. Splitting/merging of peaks (e.g., at 1.7 GPa) indicates phase transitions .
    • Compare with DFT calculations to assign pressure-induced structural rearrangements .
  • Accelerated Stability Testing :
    • Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4 weeks, followed by HPLC to assess degradation .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

Methodological Answer:

  • Analog Synthesis :
    • Introduce substituents (e.g., trifluoromethyl or methoxy groups) at the benzyl or phenoxy positions to modulate lipophilicity and receptor binding .
  • Biological Assays :
    • Test affinity for targets like sigma-1 receptors (S1R) using radioligand binding assays. For example, analogs with 4-benzylpiperidine scaffolds show neuroprotective activity .
    • Correlate IC₅₀ values with computational docking studies to identify critical binding interactions .

Q. What advanced techniques can resolve ambiguities in NMR spectra caused by overlapping peaks?

Methodological Answer:

  • 2D NMR (COSY, HSQC) :
    • Use COSY to identify coupled protons (e.g., piperidine CH₂ groups), and HSQC to assign carbon-proton correlations, resolving aromatic region overlaps .
  • Variable Temperature NMR :
    • Heating the sample (e.g., 40°C in DMSO-d₆) sharpens broad peaks caused by slow conformational exchange .

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